1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one
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Overview
Description
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a fluorophenyl group and a benzazepine moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the attachment of the benzazepine moiety. Common reagents used in these reactions include fluorobenzene, piperazine, and benzazepine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzazepine moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The fluorophenyl group can be substituted with other functional groups to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds with different biological activities.
Scientific Research Applications
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and changes in gene expression, ultimately resulting in the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-chlorophenyl)piperazin-1-yl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one
- 1-[4-(4-bromophenyl)piperazin-1-yl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one
Uniqueness
Compared to similar compounds, 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one stands out due to the presence of the fluorophenyl group, which can enhance its binding affinity and selectivity for certain biological targets. This unique feature may contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C23H26FN3O2S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C23H26FN3O2S/c24-18-6-8-19(9-7-18)26-12-14-27(15-13-26)22(28)11-16-30-21-10-5-17-3-1-2-4-20(17)25-23(21)29/h1-4,6-9,21H,5,10-16H2,(H,25,29) |
InChI Key |
VITQXTJOIKIJBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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